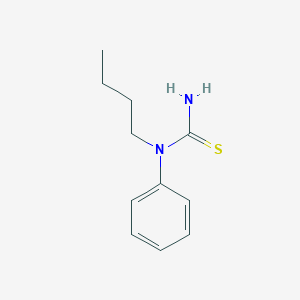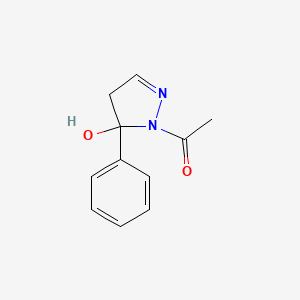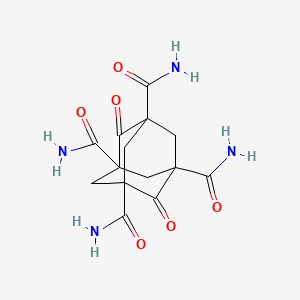
Tricyclo(3.3.1.1(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo(3311(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- is a complex organic compound with a unique tricyclic structure This compound is characterized by its rigid, cage-like framework, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(3311(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- typically involves multiple steps, starting from simpler precursors One common approach is the cyclization of a suitable precursor under controlled conditions to form the tricyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tricyclo(3.3.1.1(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The rigid structure allows for selective substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while substitution reactions can introduce new functional groups into the tricyclic framework.
Scientific Research Applications
Tricyclo(3.3.1.1(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and rigidity.
Mechanism of Action
The mechanism by which Tricyclo(3.3.1.1(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- exerts its effects is largely dependent on its interaction with molecular targets. The rigid tricyclic structure allows for precise binding to specific sites, influencing various biochemical pathways. This can include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Tricyclo(3.3.1.1(sup 3,7))decane, 2-bromo-
- Tricyclo(3.3.1.1(sup 3,7))decane, 1-nitro-
- Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diacetamide
Uniqueness
Compared to similar compounds, Tricyclo(3.3.1.1(sup 3,7))decane-1,3,5,7-tetracarboxamide, 2,6-dioxo- stands out due to its multiple functional groups, which provide a higher degree of chemical reactivity and versatility. Its unique combination of carboxamide and dioxo groups allows for a broader range of chemical modifications and applications.
Properties
CAS No. |
53334-58-0 |
|---|---|
Molecular Formula |
C14H16N4O6 |
Molecular Weight |
336.30 g/mol |
IUPAC Name |
2,6-dioxoadamantane-1,3,5,7-tetracarboxamide |
InChI |
InChI=1S/C14H16N4O6/c15-7(21)11-1-12(8(16)22)3-14(5(11)19,10(18)24)4-13(2-11,6(12)20)9(17)23/h1-4H2,(H2,15,21)(H2,16,22)(H2,17,23)(H2,18,24) |
InChI Key |
IBMMNWZLAHPJEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC3(CC(C2=O)(CC1(C3=O)C(=O)N)C(=O)N)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


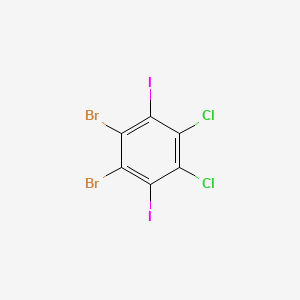
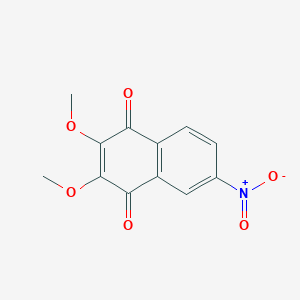
![2-(Furan-2-yl)-3-[2-(4-hydroxyphenyl)ethyl]quinazolin-4-one](/img/structure/B14151343.png)
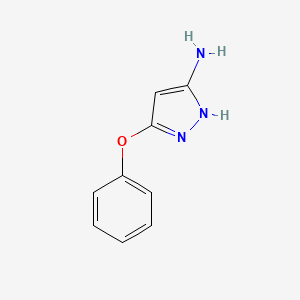
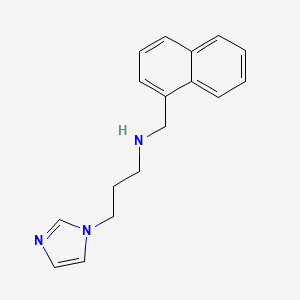
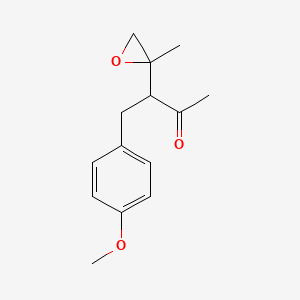
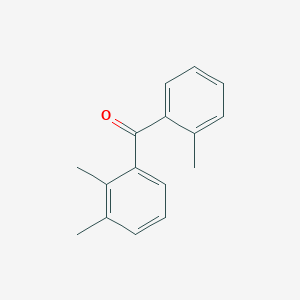
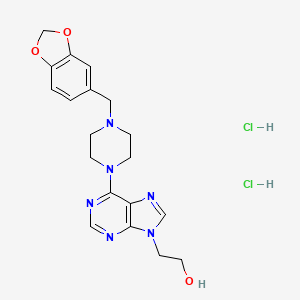
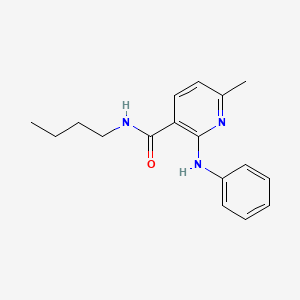
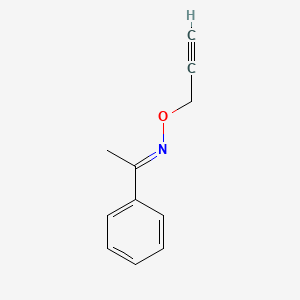
![2-(3,3-dimethylpiperidin-1-yl)-1-(8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14151405.png)

